molecular formula C15H14N6O3 B3483526 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide

Cat. No. B3483526
M. Wt: 326.31 g/mol
InChI Key: DPGVBDULXJAGPN-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NPA, and it has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of NPA involves its ability to inhibit the activity of nitric oxide synthase (NOS), which is an enzyme that is responsible for the production of nitric oxide (NO). By inhibiting NOS, NPA reduces the production of NO, which can have a wide range of effects on various biological systems.
Biochemical and Physiological Effects:
NPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various biological systems. Additionally, NPA has been shown to have neuroprotective effects, as well as potential applications in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using NPA in lab experiments is its ability to selectively inhibit NOS activity, which allows researchers to study the effects of NO on various biological systems. Additionally, NPA is relatively easy to synthesize, which makes it a cost-effective tool for scientific research. However, one of the limitations of using NPA in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on NPA. Some of the areas that could be explored include the development of new synthetic methods for NPA, the identification of new applications for NPA in scientific research, and the development of new therapeutic agents based on NPA. Additionally, future research could focus on the potential toxicity of NPA and ways to mitigate its negative effects.

Scientific Research Applications

NPA has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the nervous system, immune system, and cardiovascular system. Some of the potential applications of NPA include its use as a tool for studying the role of nitric oxide in biological systems, as well as its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-[(4-pyrazol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c22-15(11-19-10-14(9-18-19)21(23)24)16-8-12-2-4-13(5-3-12)20-7-1-6-17-20/h1-7,9-10H,8,11H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGVBDULXJAGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CNC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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